

umbralisib dual inhibitor PI3K δ casein kinase 1 ϵ

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Compound Focus: Umbralisib

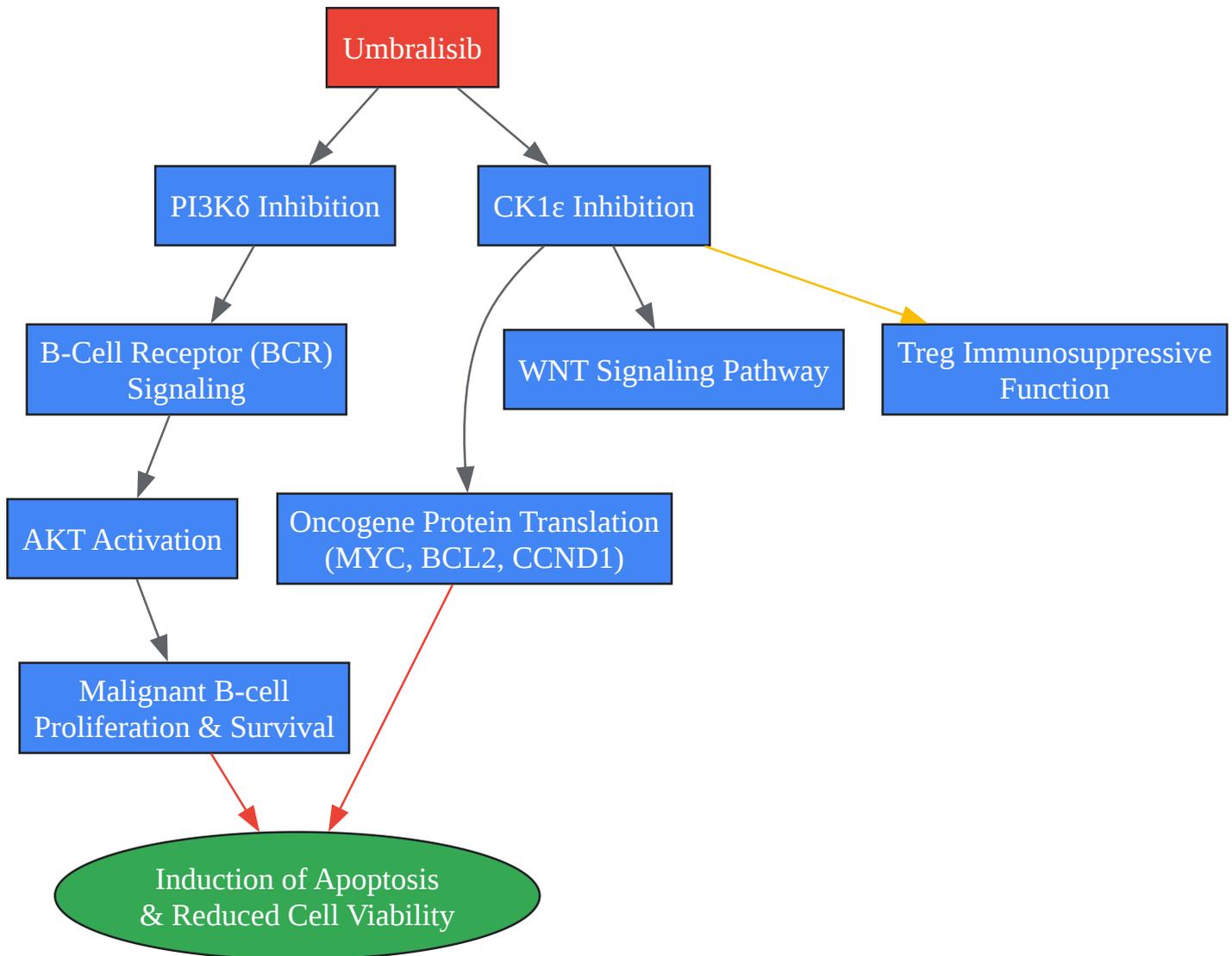
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Mechanism of Action and Pharmacological Profile

Umbralisib's mechanism involves a unique dual inhibitory action that differentiates it from earlier PI3K inhibitors.



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Umbralisib's dual mechanism disrupts key survival pathways in malignant B-cells while potentially preserving Treg function.

The table below summarizes key pharmacokinetic parameters of **umbralisib**.

Parameter	Value	Details
Targets	PI3Kδ & CK1ε	Dual inhibitor [1] [2]

Parameter	Value	Details
PI3K δ Selectivity	>1500-fold over α/β , ~225-fold over γ	Improved selectivity vs. other PI3K inhibitors [1]
Administration	Oral	800 mg once daily with food [3] [4]
Absorption & Tmax	~4 hours	Rapid GI absorption [3]
Effect of Food	AUC \uparrow 61%, Cmax \uparrow 115%	Bioavailability increased with food [3]
Protein Binding	>99.7%	Highly protein-bound [3]
Metabolism	CYP3A4, CYP2C9, CYP1A2	Primarily hepatic [3] [4]
Half-Life	~91 hours	Allows for once-daily dosing [3]
Elimination	Feces (81%), Urine (3%)	Mostly via feces [3]

Clinical Efficacy and Safety Data

Clinical trials demonstrated the efficacy of **umbralisib** in several relapsed or refractory indolent B-cell malignancies. The following table summarizes efficacy outcomes from the pivotal UNITY-NHL phase IIb trial in 208 patients [5] [6].

Parameter	Marginal Zone Lymphoma (MZL)	Follicular Lymphoma (FL)	Small Lymphocytic Lymphoma (SLL)
Prior Lines of Therapy	\geq 1 prior anti-CD20 regimen [7] [6]	\geq 2-3 prior systemic therapies [7] [6]	\geq 2 prior systemic therapies [5] [6]
Overall Response Rate (ORR)	49.3% (Complete Response: 15.9%) [5] [6]	45.3% (Complete Response: 5.1%) [5] [6]	50.0% (Complete Response: 4.5%) [5]

Parameter	Marginal Zone Lymphoma (MZL)	Follicular Lymphoma (FL)	Small Lymphocytic Lymphoma (SLL)
Median Time to Response	2.8 months [5] [6]	4.6 months [5] [6]	2.7 months [5]
Median Duration of Response (DOR)	Not Reached [5]	11.1 months [5]	18.3 months [5]
Median Progression-Free Survival (PFS)	Not Reached [5]	10.6 months [5]	20.9 months [5]

The integrated safety analysis of 371 patients provides a comprehensive overview of the drug's tolerability [1].

Category	Findings
Most Common Any-Grade AEs (>30%)	Diarrhea (52.3-59.1%), Nausea (41.5%), Fatigue (31.8%) [1] [6]
Most Common Grade ≥3 AEs	Neutropenia (11.3-11.5%), Diarrhea (7.3-10.1%) [5] [1]
Hepatotoxicity	Grade ≥3 ALT/AST elevation: 5.7-7.2% [5] [1]
Immune-Mediated AEs	Non-infectious colitis (1.9-2.4%), Pneumonitis (1.1-1.4%) [5] [1]
AEs Leading to Discontinuation	13.7-15.4% of patients [5] [1]
Serious AEs	25.6% of patients [1]

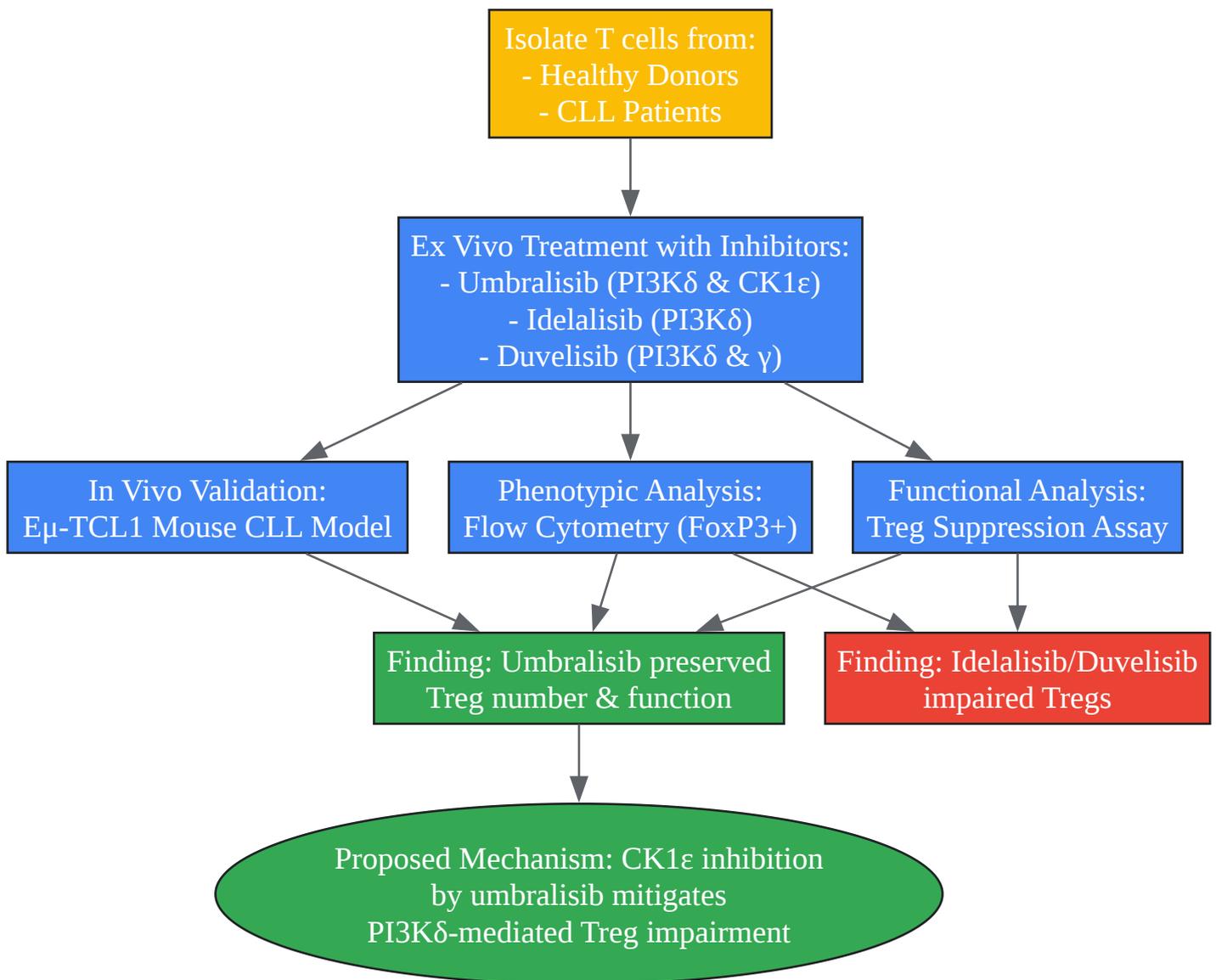
Critical Note on Current Regulatory Status

Umbralisib received **accelerated FDA approval in February 2021** for adult patients with relapsed or refractory MZL and FL [3] [7] [8]. However, **the FDA approval was voluntarily withdrawn in June 2022** [3] [8]. This decision was based on follow-up data from a clinical trial (UNITY-CLL) that showed an

increased risk of death associated with **umbralisib** use compared to the control arm, indicating that the potential risks outweighed the benefits [9] [8]. The deaths were not related to liver injury [8].

Experimental Insights into Differentiated Safety Profile

Preclinical studies suggest **umbralisib**'s unique safety profile may be linked to its immunomodulatory effects. The diagram below outlines a key experimental workflow used to investigate this hypothesis.



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Experimental workflow to assess Treg function, revealing **umbralisib**'s differentiated immunomodulatory effects.

Research indicates that unlike idelalisib and duvelisib, **umbralisib**'s unique action helps preserve regulatory T-cell function, which may explain its lower incidence of severe immune-mediated toxicities [10]. Inhibition of CK1 ϵ by **umbralisib** disables WNT signaling and appears to mitigate the detrimental effects of PI3K δ inhibition on Tregs [10].

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